REACTION_CXSMILES
|
[K].[P:2]([OH:22])([O:13][CH2:14][CH:15]([CH2:20][CH3:21])[CH2:16][CH2:17][CH2:18][CH3:19])([O:4][CH2:5][CH:6]([CH2:11][CH3:12])[CH2:7][CH2:8][CH2:9][CH3:10])=[O:3].[H-].[K+:24].[OH-].[K+]>CCCCCCC>[CH2:11]([CH:6]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5][O:4][P:2]([O-:22])([O:13][CH2:14][CH:15]([CH2:20][CH3:21])[CH2:16][CH2:17][CH2:18][CH3:19])=[O:3])[CH3:12].[K+:24] |f:2.3,4.5,7.8,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
64.49 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred gently
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
At completion the reaction solution was decanted
|
Type
|
CUSTOM
|
Details
|
the heptane evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COP(=O)(OCC(CCCC)CC)[O-])CCCC.[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |